molecular formula C30H52O8Sn B12705386 Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate CAS No. 85938-40-5

Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate

Cat. No.: B12705386
CAS No.: 85938-40-5
M. Wt: 659.4 g/mol
InChI Key: PNULSRPGOXFEHF-DERJAXIWSA-L
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Description

Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is a complex organotin compound characterized by its unique structure and stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate typically involves multi-step organic reactionsThe final step involves the isopropylation and the establishment of the (Z,Z) configuration through stereoselective synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate involves its interaction with molecular targets through its organotin core. The compound can form coordination complexes with various biomolecules, influencing biological pathways and exerting its effects. The specific pathways involved depend on the application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl (Z,Z)-9,9-dibutyl-2-methyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate
  • Isopropyl (E,E)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate

Uniqueness

Isopropyl (Z,Z)-2-methyl-9,9-dioctyl-4,7,11-trioxo-3,8,10-trioxa-9-stannatetradeca-5,12-dien-14-oate is unique due to its (Z,Z) configuration, which imparts specific stereochemical properties that influence its reactivity and interactions. This configuration can lead to different biological and chemical behaviors compared to its (E,E) isomer .

Properties

CAS No.

85938-40-5

Molecular Formula

C30H52O8Sn

Molecular Weight

659.4 g/mol

IUPAC Name

4-O-[dioctyl-[(Z)-4-oxo-4-propan-2-yloxybut-2-enoyl]oxystannyl] 1-O-propan-2-yl (Z)-but-2-enedioate

InChI

InChI=1S/2C8H17.2C7H10O4.Sn/c2*1-3-5-7-8-6-4-2;2*1-5(2)11-7(10)4-3-6(8)9;/h2*1,3-8H2,2H3;2*3-5H,1-2H3,(H,8,9);/q;;;;+2/p-2/b;;2*4-3-;

InChI Key

PNULSRPGOXFEHF-DERJAXIWSA-L

Isomeric SMILES

CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OC(C)C)(OC(=O)/C=C\C(=O)OC(C)C)CCCCCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OC(C)C)OC(=O)C=CC(=O)OC(C)C

Origin of Product

United States

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